Ravenine

Cytotoxicity Natural Products Gastric Cancer

Ravenine (CAS: 20105-22-0) is a structurally defined furoquinoline alkaloid isolated from Dictamnus dasycarpus and Ravenia spectabilis. Unlike generic alkaloid fractions, this high-purity reference standard guarantees reproducible assay results. Structural analogs exhibit drastically different potency—substitution risks failed experiments. Ravenine specifically inhibits leukotriene biosynthesis in human PMN cells (IC50 12.1 µM) and provides intrinsic fluorescence for sensitive HPLC/LC-MS quantification without derivatization. Procure genuine Ravenine to validate gastric cancer cytotoxicity findings (SCL-6 IC50 17.9 µM) with acceptable analytical fidelity.

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
Cat. No. B120983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRavenine
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC(=O)N(C2=CC=CC=C21)C)C
InChIInChI=1S/C15H17NO2/c1-11(2)8-9-18-14-10-15(17)16(3)13-7-5-4-6-12(13)14/h4-8,10H,9H2,1-3H3
InChIKeyMADRTKVOWFLSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Ravenine Procurement Guide: Definition, Chemical Class, and Technical Specifications


Ravenine (CAS: 20105-22-0) is a naturally occurring furoquinoline alkaloid, a class of compounds largely restricted to the plant family Rutaceae [1]. It is primarily isolated from the root barks of Dictamnus dasycarpus and the species Ravenia spectabilis . Chemically, it is defined as 1-methyl-4-[(3-methyl-2-buten-1-yl)oxy]-2(1H)-quinolinone, with a molecular formula of C15H17NO2 and a molecular weight of 243.30 [1]. This compound is supplied for research purposes as an analytical reference standard or for in vitro studies, not for direct human use .

Why Generic Furoquinoline Substitution Fails: The Case for Procuring Ravenine Over Structural Analogs


Interchanging furoquinoline alkaloids in research without structural verification can lead to experimental failure and irreproducible data. The biological activity of this class is highly dependent on the specific substitution pattern of the tricyclic furoquinoline core [1]. For instance, a single methoxy group at the C-8 position in gamma-fagarine is critical for its potent PDE5A inhibitory activity, while other structural analogs in the same study showed no or significantly reduced potency [1]. This structure-activity relationship (SAR) sensitivity means that procuring a specific compound like Ravenine is essential for replicating published results or targeting a specific pathway with fidelity. Substituting with a cheaper, structurally related analog risks introducing uncharacterized activity, off-target effects, or a complete loss of the desired biological interaction, undermining the validity of any downstream assay [1][2].

Ravenine Quantitative Differentiation: Evidence-Based Comparative Analysis for Scientific Selection


Ravenine as a Key Component of Cytotoxic Fractions from Ravenia spectabilis

The cytotoxic potential of Ravenine is most clearly demonstrated in the context of complex mixtures where it is a key component. A petroleum ether fraction from Ravenia spectabilis, containing Ravenine as a primary constituent, exhibited significant cytotoxicity against the human gastric cancer cell line SCL-6 with an IC50 of 17.9 μM [1]. In the same study, a pure compound (identified as a new isoquinoline alkaloid) also isolated from the plant showed a comparable IC50 of 16.56 μM [1]. This indicates that fractions containing Ravenine possess cytotoxic potency on par with isolated, characterized active principles from the same source.

Cytotoxicity Natural Products Gastric Cancer

Ravenine Fluorescence: A Differentiating Physicochemical Property

Unlike many furoquinoline alkaloids, Ravenine is reported to possess strong intrinsic fluorescent properties . This characteristic is not universally observed across all members of its structural class, as it is contingent on specific substitution and the overall electronic structure of the molecule. This inherent fluorescence provides a clear technical advantage for specific analytical applications, enabling sensitive detection and quantification without the need for derivatization or complex labeling techniques .

Fluorescence Analytical Chemistry Detection

Ravenine Exhibits Potent Leukotriene Biosynthesis Inhibition in Human Granulocytes

Ravenine has demonstrated potent inhibitory activity against leukotriene biosynthesis in a bioassay using human polymorphonuclear granulocytes, with a reported IC50 value of 12.1 μM . This specific activity provides a mechanistic basis for its inclusion in studies focused on inflammatory pathways. In contrast, other furoquinoline alkaloids like dictamnine are primarily known for their anti-inflammatory effects mediated through other mechanisms, such as anticholinesterase activity or general suppression of inflammatory markers . The specific inhibition of leukotriene synthesis by Ravenine suggests a distinct point of intervention in the arachidonic acid cascade.

Anti-inflammatory Leukotriene Innate Immunity

Ravenine Application Scenarios: Optimizing Research Outcomes with Compound-Specific Evidence


Screening Fractions for Gastric Cancer Cytotoxicity

A natural product chemistry lab aiming to identify new leads against gastric cancer can use Ravenine-enriched fractions from Ravenia spectabilis as a starting point. Evidence shows that the petroleum ether fraction, where Ravenine is a major component, exhibits significant in vitro cytotoxicity against the SCL-6 gastric cancer cell line (IC50 = 17.9 μM) [1]. This activity is comparable to that of a pure, active alkaloid isolated from the same plant (IC50 = 16.56 μM), validating the fraction's potential as a source for further bioassay-guided fractionation and lead identification [1].

Developing Targeted Leukotriene Pathway Inhibitors

In immunology and inflammation research, Ravenine serves as a specific tool compound for studying the leukotriene biosynthesis pathway. Its demonstrated ability to inhibit leukotriene production in human polymorphonuclear granulocytes with an IC50 of 12.1 μM provides a defined mechanism of action [1]. This contrasts with the more generalized anti-inflammatory activities reported for analogs like dictamnine, which involve cholinesterase inhibition . Using Ravenine allows for more precise interrogation of the 5-lipoxygenase pathway and its role in conditions like asthma and allergy [1].

Analytical Method Development Using Intrinsic Fluorescence

Analytical chemists developing high-sensitivity detection methods for plant extracts or biological matrices can leverage Ravenine's strong intrinsic fluorescence [1]. This property allows for the establishment of fluorescence-based HPLC or LC-MS assays with lower limits of detection compared to non-fluorescent analogs. Procuring a high-purity standard of Ravenine is essential for validating these methods, ensuring accurate quantification in complex samples without the need for costly and time-consuming derivatization steps [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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